![molecular formula C13H11BF3NO5S B3030786 4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide CAS No. 957062-98-5](/img/structure/B3030786.png)
4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide
Overview
Description
4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide is a chemical compound with the CAS Number: 957062-98-5 . Its IUPAC name is 4-{[4-(trifluoromethoxy)anilino]sulfonyl}phenylboronic acid . The compound has a molecular weight of 361.11 .
Molecular Structure Analysis
The InChI code for 4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide is 1S/C13H11BF3NO5S/c15-13(16,17)23-11-5-3-10(4-6-11)18-24(21,22)12-7-1-9(2-8-12)14(19)20/h1-8,18-20H . This code provides a detailed representation of the molecule’s structure.Scientific Research Applications
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
2. Inhibitors of Human Soluble Epoxide Hydrolase A series of N,N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . The synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .
Suzuki–Miyaura Coupling
Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
N-Arylation of Imidazoles and Amines
This compound can be used as a reactant in the N-arylation of imidazoles and amines in the presence of copper-exchanged fluorapatite as a catalyst .
Synthesis of Thiazole Derivatives
It can also be used in the synthesis of thiazole derivatives for printable electronics .
Synthesis of Terphenyl Benzimidazoles
This compound can be used in the synthesis of terphenyl benzimidazoles, which act as tubulin polymerization inhibitors .
Synthesis of Aryl Ketones
It can be used in the synthesis of aryl ketones by cross-coupling reaction with acid chlorides .
Synthesis of Biologically Active Molecules
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide is not fully understood. It is believed to be related to its ability to form strong hydrogen bonds with other molecules.
Safety and Hazards
properties
IUPAC Name |
[4-[[4-(trifluoromethoxy)phenyl]sulfamoyl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3NO5S/c15-13(16,17)23-11-5-3-10(4-6-11)18-24(21,22)12-7-1-9(2-8-12)14(19)20/h1-8,18-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIKGKUJHXEEAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672865 | |
Record name | (4-{[4-(Trifluoromethoxy)phenyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide | |
CAS RN |
957062-98-5 | |
Record name | (4-{[4-(Trifluoromethoxy)phenyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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